REACTION_CXSMILES
|
[NH4+].[N+:2]([CH2:5][C:6]([NH-:8])=[O:7])([O-:4])=[O:3].C([O-])(=O)C.[NH2+]1CCCCC1.C(O[CH:22]=[CH:23][C:24](=O)[C:25]([F:28])([F:27])[F:26])C.Cl>O.CO>[N+:2]([C:5]1[C:6](=[O:7])[NH:8][C:24]([C:25]([F:28])([F:27])[F:26])=[CH:23][CH:22]=1)([O-:4])=[O:3] |f:0.1,2.3|
|
Name
|
2-nitroacetamide ammonium salt
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[N+](=O)([O-])CC(=O)[NH-]
|
Name
|
|
Quantity
|
33 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH2+]1CCCCC1
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 45° C.
|
Type
|
WAIT
|
Details
|
After 1 h at room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with CH2Cl2 (3×)
|
Type
|
WASH
|
Details
|
The combined organic layer was successively washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (EtOAc
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(NC(=CC1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |